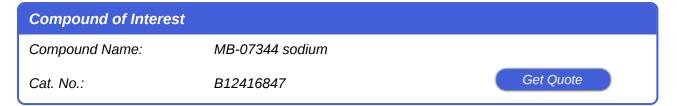


# Additive Cholesterol-Lowering Effects of MB-07344 and Atorvastatin: A Comparative Guide

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#### For Immediate Release

This guide provides a comprehensive comparison of the cholesterol-lowering effects of the thyroid hormone receptor- $\beta$  (TR- $\beta$ ) agonist MB-07344 and the HMG-CoA reductase inhibitor atorvastatin, both as monotherapies and in combination. The data presented herein, derived from preclinical studies, demonstrates a significant additive effect when these two agents are co-administered, offering a promising therapeutic strategy for managing hypercholesterolemia.

## Data Summary: Additive Efficacy in Preclinical Models

The combination of MB-07344's prodrug, MB07811, with atorvastatin resulted in a greater reduction in total plasma cholesterol (TPC) than either agent alone across multiple animal models. The following table summarizes the key findings from studies in normocholesterolemic rabbits, dogs, and monkeys.



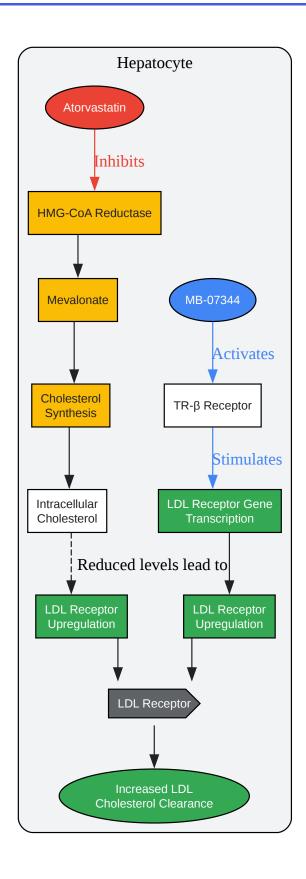
Animal Model	Treatment Group	Dose	Duration	Mean % Change in TPC (± SEM)
Rabbit	Atorvastatin	3 mg/kg/day	5 weeks	-32%
Atorvastatin + MB07811	3 mg/kg/day + 10 mg/kg/day	5 weeks	-59 ± 3%	
Dog	MB07811	30 mg/kg/day	7 days	-23 ± 2%
Atorvastatin	10 mg/kg/day	7 days	-15 ± 3%	
Atorvastatin + MB07811	10 mg/kg/day + 30 mg/kg/day	7 days	-39 ± 2%	
Monkey	MB07811	3 mg/kg/day	7 days	-20 ± 3%
Atorvastatin	3 mg/kg/day	7 days	-13 ± 3%	
Atorvastatin + MB07811	3 mg/kg/day + 3 mg/kg/day	7 days	-32 ± 3%	

# Mechanisms of Action: A Dual Approach to Cholesterol Reduction

MB-07344 and atorvastatin employ distinct yet complementary mechanisms to lower plasma cholesterol. Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol synthesis.[1][2][3] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1][2][3]

MB-07344, as a TR- $\beta$  agonist, directly activates thyroid hormone receptors in the liver. This activation also leads to an increased expression of LDL receptors, providing an independent pathway to enhance LDL cholesterol uptake from the circulation. The additive effect observed with combination therapy is attributed to these two distinct mechanisms converging on the common goal of increasing LDL receptor-mediated cholesterol clearance.





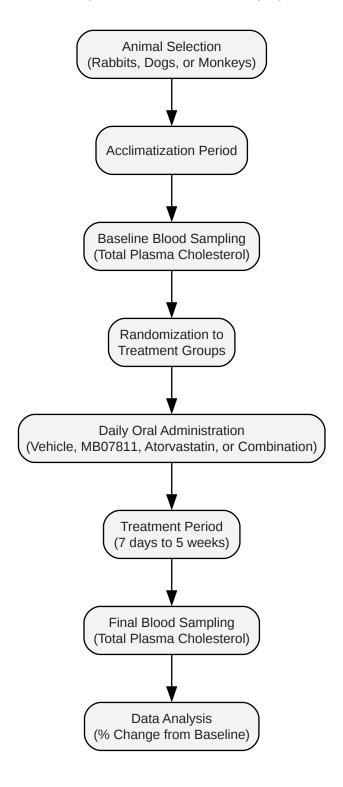
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Caption: Signaling pathways of Atorvastatin and MB-07344 in hepatocytes.



## **Experimental Protocols**

The additive effects of MB07811 and atorvastatin were evaluated in three animal models. The general experimental workflow is depicted below, followed by specific details for each study.



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Caption: General experimental workflow for in vivo studies.

#### Rabbit Study

- Animals: Male New Zealand White rabbits.
- Housing: Individually housed with a 12-hour light/dark cycle.
- Diet: Standard rabbit chow.
- Drug Formulation and Administration: Atorvastatin and MB07811 were formulated in a vehicle of 0.5% carboxymethyl cellulose and administered daily via oral gavage.
- Experimental Design: Animals were randomized into four groups: vehicle control, atorvastatin (3 mg/kg/day), MB07811 (10 mg/kg/day), and a combination of atorvastatin and MB07811. The treatment duration was 5 weeks.
- Cholesterol Measurement: Total plasma cholesterol was determined from blood samples collected at baseline and at the end of the treatment period.

### Dog Study

- Animals: Male Beagle dogs.
- Housing: Housed in a controlled environment.
- Diet: Standard dog chow.
- Drug Formulation and Administration: Atorvastatin and MB07811 were formulated and administered orally once daily.
- Experimental Design: A crossover design was used where dogs received MB07811 (30 mg/kg/day), atorvastatin (10 mg/kg/day), or a combination of both for 7-day treatment periods, separated by a washout period.
- Cholesterol Measurement: Serum cholesterol levels were measured prior to the first dose and after 7 days of treatment.



### Monkey Study

- Animals: Male and female cynomolgus monkeys.
- Housing: Maintained in accordance with standard primate care guidelines.
- Diet: Standard primate diet.
- Drug Formulation and Administration: MB07811 and atorvastatin were administered orally once daily.
- Experimental Design: Monkeys received either MB07811 (3 mg/kg/day), atorvastatin (3 mg/kg/day), or a combination of both for 7 consecutive days.
- Cholesterol Measurement: Serum cholesterol was measured at baseline and after the 7-day treatment period.[1]

## Conclusion

The preclinical data strongly support the conclusion that the combination of the TR-β agonist MB-07344 (via its prodrug MB07811) and the HMG-CoA reductase inhibitor atorvastatin results in an additive cholesterol-lowering effect.[1] This dual-mechanism approach, targeting both cholesterol synthesis and enhancing LDL receptor expression through independent pathways, represents a promising avenue for the clinical management of hypercholesterolemia, particularly in patients who do not achieve target lipid levels with statin monotherapy. Further clinical investigation is warranted to confirm these findings in human subjects.

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